Physical Property Trends: C6 vs. C4 and C8
The physical properties of 4,4′-(1,n-dioxaalkane)-bisbenzaldehydes trend systematically with spacer length. The C6 homolog (target compound) exhibits intermediate density (1.135 g·cm⁻³, calc.) and boiling point (513 °C, calc.) between the shorter C4 analog (density 1.171 g·cm⁻³, b.p. 494 °C; m.p. 103–104 °C) and the longer C8 analog (density 1.105 g·cm⁻³, b.p. 533 °C) . The C4 compound is a crystalline solid with a defined melting point, whereas the C6 target is obtainable as a solid yet lacks the brittleness associated with the shorter chain, offering superior handling characteristics for solution-based processing .
| Evidence Dimension | Density and boiling point across linker-length series |
|---|---|
| Target Compound Data | Density 1.135 g·cm⁻³ (calc.); b.p. 513 °C (calc.); molecular weight 326.39 g·mol⁻¹ |
| Comparator Or Baseline | C4 analog (CAS 77355-00-1): density 1.171 g·cm⁻³; b.p. 494 °C (pred.); m.p. 103–104 °C. C8 analog (CAS 77355-03-4): density 1.105 g·cm⁻³; b.p. 533 °C (pred.) |
| Quantified Difference | Density: C6 is 3.1% lower than C4, 2.7% higher than C8. Boiling point: 19 °C higher than C4, 20 °C lower than C8. |
| Conditions | Calculated/predicted values from ChemBlink and ChemicalBook databases |
Why This Matters
Procurement decisions for polymer or framework synthesis must consider density and thermal stability; the C6 linker provides a midpoint balance that neither the brittle C4 nor the lower-density C8 can replicate, directly impacting cross-linking efficiency and thermal processing windows.
